4-(4-Ethylcyclohexyl)butan-2-ol
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Overview
Description
4-(4-Ethylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C12H24O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-ethylcyclohexyl group. This compound is notable for its unique structure, which combines a cyclohexane ring with a butanol chain, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)butan-2-ol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-ethylcyclohexanol, is prepared through the hydrogenation of 4-ethylphenol.
Grignard Reaction: The 4-ethylcyclohexanol is then reacted with a Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylcyclohexyl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Forms 4-(4-ethylcyclohexyl)butan-2-one.
Reduction: Produces 4-(4-ethylcyclohexyl)butane.
Substitution: Results in 4-(4-ethylcyclohexyl)butyl halides.
Scientific Research Applications
4-(4-Ethylcyclohexyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alcohol reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylcyclohexyl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylcyclohexyl)butan-2-ol
- 4-(4-Propylcyclohexyl)butan-2-ol
- 4-(4-Isopropylcyclohexyl)butan-2-ol
Uniqueness
4-(4-Ethylcyclohexyl)butan-2-ol is unique due to its specific ethyl substitution on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural variation can lead to different biological activities and industrial applications compared to its analogs.
Properties
Molecular Formula |
C12H24O |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-(4-ethylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C12H24O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h10-13H,3-9H2,1-2H3 |
InChI Key |
GNTKXNMDEVNKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CCC(C)O |
Origin of Product |
United States |
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